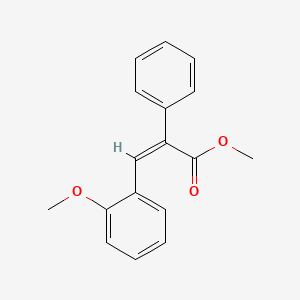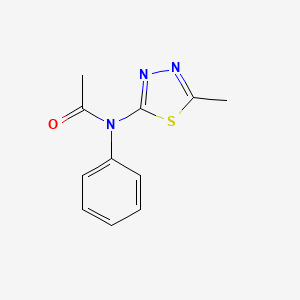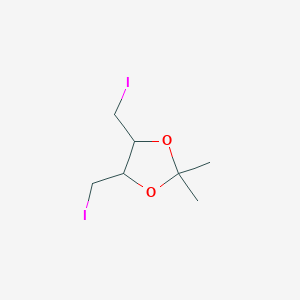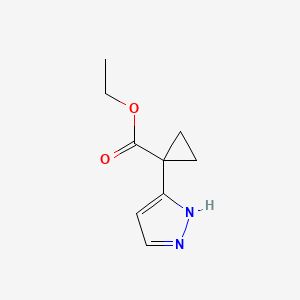
ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-4-chloro-1-ethyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-4-chloro-1-ethyl-1H-pyrazole-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with bromine, methoxy, and chloro groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-4-chloro-1-ethyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 5-bromo-3-methoxypyridine and 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid. The reaction conditions may involve the use of various reagents such as ethyl chloroformate, base catalysts, and solvents like dichloromethane or ethanol. The reaction is usually carried out under controlled temperatures and inert atmosphere to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-4-chloro-1-ethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-4-chloro-1-ethyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Used in the production of fine chemicals and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-
Properties
Molecular Formula |
C14H15BrClN3O3 |
|---|---|
Molecular Weight |
388.64 g/mol |
IUPAC Name |
ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-4-chloro-1-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H15BrClN3O3/c1-4-19-13(10(16)12(18-19)14(20)22-5-2)11-9(21-3)6-8(15)7-17-11/h6-7H,4-5H2,1-3H3 |
InChI Key |
JIRNJRLZFWLKTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C(=O)OCC)Cl)C2=C(C=C(C=N2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13902852.png)

![2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium](/img/structure/B13902858.png)
![cyclopenta-1,3-diene;dicyclohexyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B13902866.png)

![rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13902878.png)



![Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate](/img/structure/B13902907.png)
![4-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B13902915.png)


![tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate](/img/structure/B13902923.png)
